molecular formula C17H19NO B401108 2-phenyl-N-(4-propan-2-ylphenyl)acetamide CAS No. 331435-67-7

2-phenyl-N-(4-propan-2-ylphenyl)acetamide

Cat. No.: B401108
CAS No.: 331435-67-7
M. Wt: 253.34g/mol
InChI Key: OLSHDMVCBFJOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-(4-propan-2-ylphenyl)acetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a phenyl group attached to an acetamide moiety, with an additional phenyl group substituted with a propan-2-yl group. It is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-propan-2-ylphenyl)acetamide typically involves the reaction of 2-phenylacetic acid with 4-(propan-2-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps may include distillation, crystallization, and filtration to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-propan-2-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenyl-N-(4-propan-2-ylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4-propan-2-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-4-(2-phenylpropan-2-yl)aniline: Similar structure with a phenyl group substituted at the nitrogen atom.

    N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Contains a piperazine ring instead of the propan-2-yl group.

    2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide: Contains a pyrrolidine ring and dichlorophenyl group .

Uniqueness

2-phenyl-N-(4-propan-2-ylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

CAS No.

331435-67-7

Molecular Formula

C17H19NO

Molecular Weight

253.34g/mol

IUPAC Name

2-phenyl-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H19NO/c1-13(2)15-8-10-16(11-9-15)18-17(19)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

OLSHDMVCBFJOPM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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